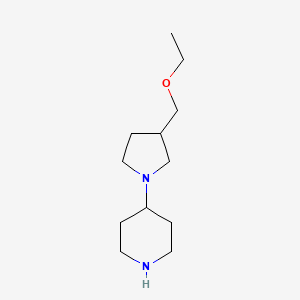

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidin

Übersicht

Beschreibung

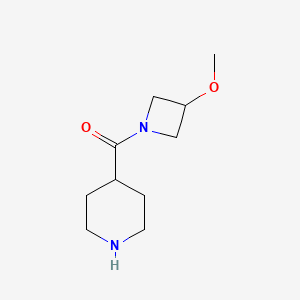

“4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” is a chemical compound with the molecular formula C12H24N2O and a molecular weight of 212.33 g/mol. It belongs to the class of compounds known as piperidines, which are characterized by a five-membered ring structure .

Molecular Structure Analysis

The molecular structure of “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” consists of a piperidine ring attached to a pyrrolidine ring via an ethoxymethyl group. The piperidine ring is a six-membered ring with one nitrogen atom, while the pyrrolidine ring is a five-membered ring also containing one nitrogen atom .Chemical Reactions Analysis

While specific chemical reactions involving “4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine” are not detailed in the literature, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions leading to the formation of various substituted piperidines .Wissenschaftliche Forschungsanwendungen

Synthese von biologisch aktiven Verbindungen

Der Pyrrolidinring, ein Kernbestandteil der betreffenden Verbindung, wird in der medizinischen Chemie häufig verwendet, um neuartige biologisch aktive Verbindungen zu erzeugen. Aufgrund seiner sp3-Hybridisierung ermöglicht er eine effiziente Erkundung des Pharmakophorraums und trägt maßgeblich zur Stereochemie von Molekülen bei . Diese nicht-planare Ringstruktur verbessert die dreidimensionale Abdeckung, die für die Wechselwirkung mit biologischen Zielstrukturen entscheidend ist.

Entwicklung von niedermolekularen Liganden

Diese Verbindung dient als Reaktant bei der Synthese von niedermolekularen Liganden für Methyl-Lysin-bindende Proteine. Diese Proteine spielen eine Rolle bei der Regulation der Genexpression, und ihre gezielte Beeinflussung kann zu neuen therapeutischen Strategien für Krankheiten wie Krebs führen .

Krebsforschung

Forscher haben diese Verbindung verwendet, um kleine Moleküle zu entwickeln, die die E-Cadherin-Expression wiederherstellen und die Invasion von Dickdarmkrebszellen reduzieren können. E-Cadherin ist ein Protein, das dazu beiträgt, dass Zellen zusammenhalten, und sein Verlust wird häufig mit einer erhöhten Invasivität von Krebszellen in Verbindung gebracht .

Inhibition von Polo-like Kinase 1

Die Verbindung wurde bei der Herstellung von selektiven Polo-like Kinase 1 (Plk1)-Inhibitoren eingesetzt. Plk1 ist ein Enzym, das eine Schlüsselrolle bei der Zellteilung spielt, und seine Inhibition ist ein vielversprechender Ansatz, um das Wachstum von Krebszellen zu stoppen .

Behandlung von Stoffwechselerkrankungen

Sie wurde auch bei der Synthese von Molekülen verwendet, die die Plasmaglukosewerte beeinflussen. Solche Moleküle haben potenzielle Anwendungen bei der Behandlung von Stoffwechselerkrankungen wie Diabetes durch die Regulierung des Blutzuckerspiegels .

Neuropharmakologie

In der Neuropharmakologie wurde die Verbindung für die Entwicklung von Vasopressin1b-Rezeptorantagonisten untersucht. Diese Rezeptoren sind an Stress-bedingten Erkrankungen und sozialem Verhalten beteiligt, was sie zu einem Ziel für die Entwicklung psychiatrischer Medikamente macht .

Entzündungshemmende Anwendungen

Die Verbindung ist ein Vorläufer bei der Synthese von IKKβ-Inhibitoren. IKKβ ist ein Enzym, das an der Entzündungsreaktion beteiligt ist, und seine Inhibition kann zur Entwicklung neuer entzündungshemmender Medikamente führen .

Stereoselektive Synthese

Aufgrund der Stereogenität von Kohlenstoffen im Pyrrolidinring kann die Verbindung verwendet werden, um verschiedene biologische Profile von Arzneimittelkandidaten zu erzielen. Dies ist besonders wichtig bei der Gestaltung enantioselektiver Medikamente, bei denen die räumliche Orientierung von Substituenten zu unterschiedlichen Bindungsmodi an Proteine führen kann .

Wirkmechanismus

The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature . These compounds have been shown to have different biological profiles, which can be influenced by the different stereoisomers and the spatial orientation of substituents .

Biochemische Analyse

Biochemical Properties

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The pyrrolidine ring in its structure allows it to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule and increasing three-dimensional coverage . This compound has been shown to interact with enantioselective proteins, leading to different biological profiles depending on the spatial orientation of its substituents .

Cellular Effects

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine influences various types of cells and cellular processes. It affects cell function by interacting with cell signaling pathways, altering gene expression, and impacting cellular metabolism. The compound’s interaction with specific proteins can lead to changes in cell signaling, which in turn affects cellular responses and functions . Additionally, it has been observed to modulate gene expression, thereby influencing the production of proteins that are crucial for cellular metabolism and overall cell health .

Molecular Mechanism

The molecular mechanism of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s pyrrolidine ring allows it to bind selectively to certain proteins, influencing their activity . This binding can result in the inhibition or activation of enzymes, thereby modulating biochemical pathways within the cell. Furthermore, the compound can affect gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific mRNAs and proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways or improving cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal cellular processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that are crucial for its metabolism . The compound’s metabolism can affect metabolic flux and the levels of specific metabolites within the cell. By modulating the activity of certain enzymes, the compound can influence the overall metabolic state of the cell, leading to changes in energy production, biosynthesis, and other metabolic processes .

Transport and Distribution

The transport and distribution of 4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. The compound’s distribution can affect its efficacy and toxicity, as its presence in specific tissues or organelles may enhance or diminish its biological activity .

Subcellular Localization

4-(3-(Ethoxymethyl)pyrrolidin-1-yl)piperidine exhibits specific subcellular localization, which can influence its activity and function . Targeting signals or post-translational modifications may direct the compound to particular compartments or organelles within the cell. This localization is crucial for its interaction with specific biomolecules and for exerting its effects on cellular processes .

Eigenschaften

IUPAC Name |

4-[3-(ethoxymethyl)pyrrolidin-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O/c1-2-15-10-11-5-8-14(9-11)12-3-6-13-7-4-12/h11-13H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMEWGMSQRYSZFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCN(C1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

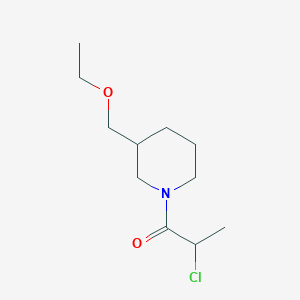

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

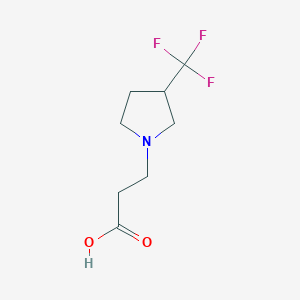

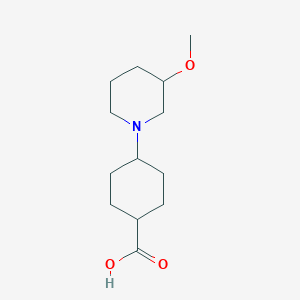

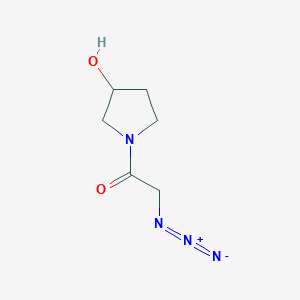

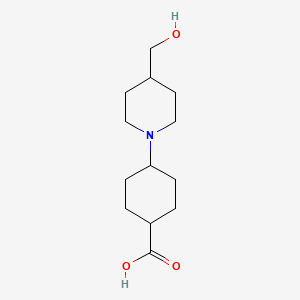

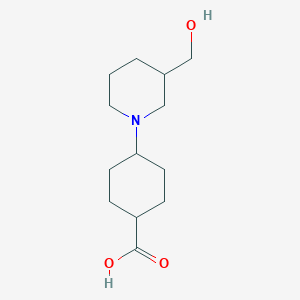

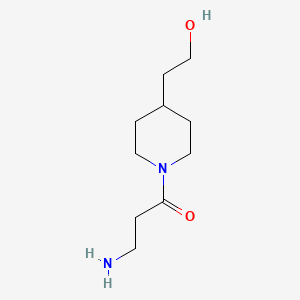

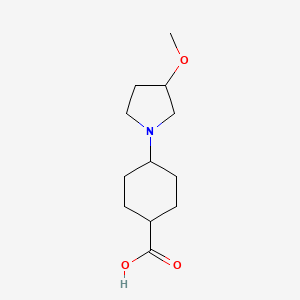

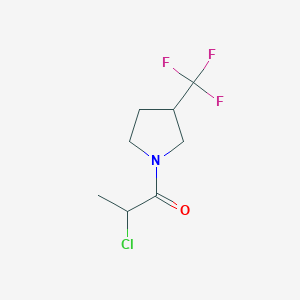

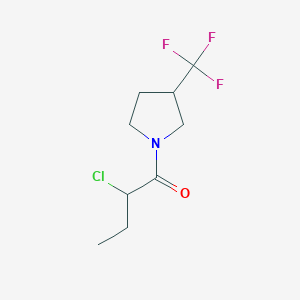

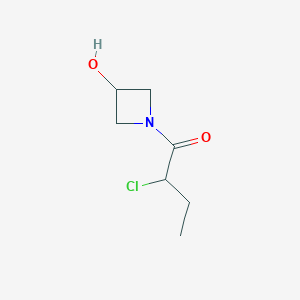

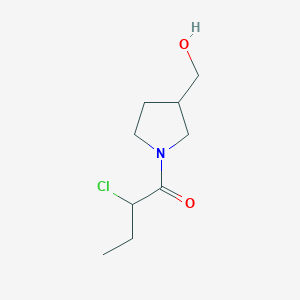

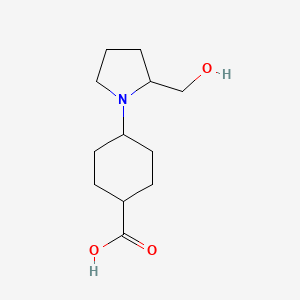

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.